高氯酸铈(3+)

描述

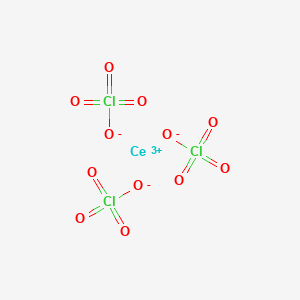

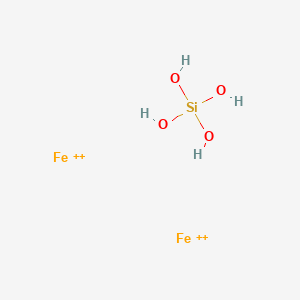

Cerium(3+) perchlorate, also known as cerium (3+);triperchlorate or Perchloric acid, cerium (3+) salt, is a compound with the molecular formula CeCl3O12 . It has a molecular weight of 438.46 g/mol . The compound is composed of cerium, perchloric acid, and perchlorate .

Synthesis Analysis

The synthesis of Cerium(3+) perchlorate involves complex reactions. The thermolysis of these salts proceeds through the stage of formation of an intermediate product, presumably cerium oxoperchlorate . More detailed information about the synthesis process can be found in the referenced papers .

Molecular Structure Analysis

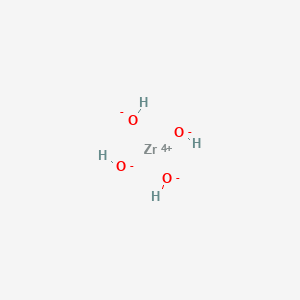

The molecular structure of Cerium(3+) perchlorate is represented by the InChI string InChI=1S/Ce.3ClHO4/c;3*2-1(3,4)5/h;3*(H,2,3,4,5)/q+3;;;/p-3 and the Canonical SMILES [O-]Cl(=O)(=O)=O. [O-]Cl(=O)(=O)=O. [O-]Cl(=O)(=O)=O. [Ce+3] . Further analysis of the molecular structure can be found in the referenced papers .

Chemical Reactions Analysis

Cerium(3+) perchlorate participates in various chemical reactions. For instance, the Ce3+/Ce4+ redox couple has a charge transfer with extreme asymmetry and a large shift in redox potential depending on electrolyte composition . More detailed information about the chemical reactions involving Cerium(3+) perchlorate can be found in the referenced papers .

Physical And Chemical Properties Analysis

Cerium(3+) perchlorate has a molecular weight of 438.46 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 12, a Rotatable Bond Count of 0, an Exact Mass of 436.75098 g/mol, a Monoisotopic Mass of 436.75098 g/mol, a Topological Polar Surface Area of 223 Ų, a Heavy Atom Count of 16, and a Formal Charge of 0 . More detailed information about the physical and chemical properties can be found in the referenced papers .

科学研究应用

Biomedical Applications

Specific Scientific Field

Summary of the Application

Cerium and its derivatives have been used as remedies for wounds since the early 20th century . Cerium nitrate has attracted most attention in the treatment of deep burns, followed later by reports of its antimicrobial properties .

Methods of Application or Experimental Procedures

Cerium nitrate is currently used in wound treatment in combination with silver sulfadiazine as Flammacérium . Cerium oxide, especially in nanoparticle form (Nanoceria), has lately captured much interest due to its antibacterial properties mediated via oxidative stress .

Results or Outcomes

The properties of Nanoceria depend on the synthesis method, their shape and size . Recently, the green synthesis route has gained a lot of interest as an alternative environmentally friendly method, resulting in production of effective antimicrobial and antifungal nanoparticles .

Antibacterial Applications

Summary of the Application

Cerium and cerium oxide-based nanomaterials have received much attention worldwide for their antibacterial applications . They act as effective antibacterial agents due to their unique functional mechanism against pathogens through the reversible conversion of oxidation state between Ce (III) and Ce (IV) .

Methods of Application or Experimental Procedures

Cerium oxide nanoparticles, also known as Nanoceria, are used in antibacterial applications . Their properties depend on the synthesis method, their shape, and size . Recently, the green synthesis route has gained a lot of interest as an environmentally friendly method, resulting in the production of effective antimicrobial and antifungal nanoparticles .

Results or Outcomes

The introduction of nanomaterials in the biomedical field makes it possible to overcome the difficulty in bacterial drug resistance attributed to their unique antibacterial mechanism . Cerium oxide nanoparticles with lower toxicity have achieved excellent performances in antibacterial applications .

Catalytic Applications

Specific Scientific Field

Summary of the Application

Cerium and its oxide-based nanomaterials, including Cerium(III) perchlorate, are known for their catalytic properties . They are used in various industrial applications due to their ability to act as a catalyst for both oxidation and reduction reactions .

Methods of Application or Experimental Procedures

The catalytic properties of cerium-based materials can be tuned by the choice of method of preparation, particle size, nature and level of dopant, particle shape, and surface chemistry . Cerium’s two oxidation states in the lattice make possible the formation of oxygen vacancies, which are essential to the high reactivity of the material .

Results or Outcomes

Ceria has important commercial utility in the areas of chemical mechanical polishing and planarization, catalytic converters and diesel oxidation catalysts, intermediate temperature solid oxide fuel cells, and sensors . Its potential future uses include chemical looping combustion, photolytic and thermolytic water splitting for hydrogen production .

安全和危害

未来方向

Future research directions for Cerium(3+) perchlorate could involve further development of La-based adsorbents for phosphate removal and recovery, direct comparisons among La compounds using more complex matrices such as wastewater and river water, and more pilot-scale studies involving La-based adsorbents . More detailed information about the future directions can be found in the referenced papers .

属性

IUPAC Name |

cerium(3+);triperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.3ClHO4/c;3*2-1(3,4)5/h;3*(H,2,3,4,5)/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBTWTBUIINKRU-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeCl3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70890738 | |

| Record name | Perchloric acid, cerium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexahydrate: White crystals; [MSDSonline] | |

| Record name | Cerous perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9112 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Cerium(3+) perchlorate | |

CAS RN |

14017-47-1 | |

| Record name | Perchloric acid, cerium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014017471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, cerium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cerium(3+) perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-5-[(methylthio)methyl]furan](/img/structure/B77725.png)